Product packaging for 5-Oxaspiro[2.4]heptan-1-ylmethanamine(Cat. No.:CAS No. 1536988-52-9)

5-Oxaspiro[2.4]heptan-1-ylmethanamine

Cat. No.: B2468043
CAS No.: 1536988-52-9
M. Wt: 127.187
InChI Key: BSESSGRISLUQGE-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-1-ylmethanamine (CAS 1536988-52-9) is a spirocyclic chemical building block of high interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a primary methanamine group attached to a 5-oxaspiro[2.4]heptane scaffold, a system characterized by a spiro-fused oxetane and cyclopropane ring. The oxetane ring is a privileged structure in drug design, known for its compact size, significant ring strain, and polarity, which can be utilized to improve key physicochemical properties of drug candidates . This compound serves as a versatile synthetic intermediate, particularly for the preparation of more complex molecules targeting various human diseases. The presence of the oxetane ring can serve as a carbonyl bioisostere or a gem-dimethyl group surrogate, offering strategies to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability of lead compounds . The primary amine functional group provides a convenient handle for further synthetic elaboration, enabling researchers to conjugate the spirocyclic scaffold to other pharmacophores via amide bond formation or nucleophilic substitution. In a research context, spirocyclic oxetane-containing scaffolds like this one are investigated for their application in discovering inhibitors for a range of biological targets, including kinases and various enzymes . The unique three-dimensional geometry of the spiro system can also be leveraged to conformationally restrict molecules, potentially leading to increased potency and target selectivity. This compound is intended for research and development applications exclusively and is not certified for human therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B2468043 5-Oxaspiro[2.4]heptan-1-ylmethanamine CAS No. 1536988-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESSGRISLUQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 5 Oxaspiro 2.4 Heptan 1 Ylmethanamine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS would be used to determine the exact molecular weight of 5-Oxaspiro[2.4]heptan-1-ylmethanamine with high precision. This allows for the determination of the elemental formula of the molecule, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.

Technique Expected Information
HRMSPrecise mass measurement to confirm the elemental composition (C₇H₁₃NO).

Note: This table is for illustrative purposes only and is not based on experimental data.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be useful for analyzing the purity of a sample of this compound and for studying its behavior in solution. The mass spectrometer would provide molecular weight information and fragmentation data for the compound as it elutes from the chromatography column. Analysis of the fragmentation pattern in the mass spectrum can help to confirm the connectivity of the atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. For this compound, GC-MS would serve to determine its retention time—a measure of its passage through the chromatographic column—and its mass spectrum, which provides information about its molecular weight and structural fragments.

The analysis would involve injecting a vaporized sample into a GC, where it would travel through a capillary column. The compound's polarity and volatility would dictate its retention time. Upon elution from the GC column, the molecule would enter the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process induces fragmentation of the molecule. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a molecular fingerprint.

Expected fragmentation for this compound would likely involve cleavage of the aminomethyl group (-CH2NH2), loss of fragments from the tetrahydrofuran (B95107) ring, and rearrangements involving the spirocyclic system. The molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight (127.18 g/mol ).

Hypothetical GC-MS Data for this compound

Parameter Expected Value
Retention Time Dependent on column and conditions
Molecular Ion (M+) m/z 127
Major Fragment 1 m/z 97 ([M-CH2NH2]+)
Major Fragment 2 m/z 84 (Loss of cyclopropane)

| Major Fragment 3 | m/z 30 ([CH2NH2]+) |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are complementary and rely on the interaction of light with molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). For this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching of the primary amine would appear as a doublet in the 3300-3500 cm⁻¹ region. The C-N stretching vibration would be observed in the fingerprint region. The asymmetric and symmetric C-O-C stretching of the tetrahydrofuran ring would produce strong signals, typically around 1070-1150 cm⁻¹. Additionally, C-H stretching from the aliphatic rings would be visible around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, more symmetric vibrations can be more active in Raman. For this compound, the cyclopropane (B1198618) ring's symmetric "breathing" vibration would likely produce a distinct Raman signal.

Illustrative Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 (doublet) Weak
Amine (N-H) Scissoring Bend 1590 - 1650 Weak
Aliphatic (C-H) Stretch 2850 - 2960 Strong
Ether (C-O-C) Asymmetric Stretch 1070 - 1150 Moderate
Alkyl Amine (C-N) Stretch 1020 - 1220 Moderate

| Cyclopropane Ring | Ring Breathing | Not typically IR active | Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

The technique involves directing a beam of X-rays onto the crystal. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, researchers can construct an electron density map and, from that, a model of the molecular structure. This provides unambiguous information on bond lengths, bond angles, and the conformation of the spirocyclic system. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.

Hypothetical Crystallographic Data Table for this compound

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 5.9 Å, c = 12.3 Å
Angles α = 90°, β = 98.5°, γ = 90°
Volume 725 ų
Z (Molecules/unit cell) 4

| Calculated Density | 1.16 g/cm³ |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. The choice of technique depends on the compound's properties and the analytical goal.

HPLC is a versatile technique for separating compounds in a liquid mobile phase using a solid stationary phase. Due to the polar amine group, reversed-phase HPLC would be a suitable method. A C18 column could be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine. Detection could be achieved using a UV detector (if the compound has a chromophore, which this one lacks) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The same principles of separation (e.g., reversed-phase) would apply, but the operational pressures are much higher. UHPLC would be the preferred method for high-throughput purity analysis or for separating closely related impurities.

As a relatively volatile compound, this compound is also amenable to analysis by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The primary amine can sometimes cause peak tailing on standard nonpolar GC columns. To mitigate this, a more polar column (e.g., a "WAX" or amine-specific column) could be used, or the amine could be derivatized to make it less polar and improve its chromatographic behavior. GC-FID is a robust method for determining the purity of the compound, with the peak area being proportional to the concentration.

Illustrative Chromatographic Conditions

Technique Stationary Phase Mobile Phase / Carrier Gas Detector
HPLC C18 (Reversed-Phase) Acetonitrile/Water with 0.1% TFA ELSD or MS
UHPLC C18 (sub-2µm) Methanol/Water with 0.1% Formic Acid MS

| GC | DB-5 or equivalent | Helium | FID or MS |

Computational and Theoretical Investigations of 5 Oxaspiro 2.4 Heptan 1 Ylmethanamine Systems

Quantum Chemical Methods for Electronic Structure and Bonding Analysis

Quantum chemical methods are essential for calculating the electronic structure, bonding characteristics, and potential energy surfaces of molecules. These calculations offer deep insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of moderate size. arxiv.orgyoutube.com The process begins with proposing an initial molecular geometry, which is then iteratively adjusted to find a minimum on the potential energy surface, a process known as geometry optimization. researchgate.netyoutube.com For these calculations, hybrid functionals such as B3LYP are widely used in conjunction with basis sets like 6-311++G(d,p) to provide a robust description of the electronic system. nih.gov

The optimized geometry represents the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles for 5-Oxaspiro[2.4]heptan-1-ylmethanamine can be precisely determined.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C(spiro)-C(cyclopropane) ~1.50 Å
C(spiro)-C(cyclopentane) ~1.54 Å
C-O (ether) ~1.43 Å
C-N (amine) ~1.47 Å
Bond Angle C-C-C (cyclopropane) ~60°
C-O-C (ether) ~109°

Note: These values are representative and would be precisely determined from a specific DFT calculation.

Once the optimized geometry is found, frequency calculations can be performed to predict the vibrational spectra (Infrared and Raman). nih.gov These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational frequencies corresponding to specific molecular motions (stretching, bending, etc.). nih.govmdpi.com These predicted spectra are invaluable for interpreting experimental spectroscopic data.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Symmetric/Asymmetric Stretch -NH₂ 3300 - 3500
C-H Stretch (Aliphatic) -CH, -CH₂ 2850 - 3000
C-N Stretch Aliphatic Amine 1020 - 1250
C-O-C Asymmetric Stretch Ether 1070 - 1150

Note: Theoretical frequencies are often systematically scaled to better match experimental results. nih.gov

Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. unram.ac.id Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit computationally intensive, way to study molecular systems. montclair.edu

For spiro-compounds, ab initio studies can be used to determine equilibrium geometries, strain energies, and enthalpies of formation. colab.ws For this compound, such calculations would offer a high-level theoretical benchmark for its structural and energetic properties. These methods are particularly useful for understanding the subtle electronic effects arising from the interaction between the strained cyclopropane (B1198618) ring, the five-membered oxolane ring, and the aminomethyl group.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.

For this compound, NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A key interaction would be the donation of electron density from the nitrogen lone pair (n) to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. Similarly, interactions involving the oxygen lone pairs can be assessed. The strength of these interactions is measured by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant stabilizing interaction. nih.gov

Table 3: Representative NBO Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
n(N) σ*(C-C) High Hyperconjugation, stabilization
n(O) σ*(C-C) Moderate Hyperconjugation, stabilization

Note: The specific E(2) values depend on the molecular conformation and would be quantified by the NBO calculation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost electron-containing orbital, acts as a nucleophile (electron donor), while the LUMO is the most accessible empty orbital, acting as an electrophile (electron acceptor). taylorandfrancis.comlibretexts.org

The energy and spatial distribution of the HOMO and LUMO are crucial reactivity descriptors. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. This indicates that the molecule will likely behave as a nucleophile, with reactions initiated at the nitrogen. The LUMO is likely distributed across the antibonding σ* orbitals of the strained ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more readily polarizable and reactive.

Table 4: Key Reactivity Descriptors from FMO Analysis

Descriptor Formula Significance
HOMO Energy (E_HOMO) - Electron-donating ability
LUMO Energy (E_LUMO) - Electron-accepting ability
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity and stability
Ionization Potential (IP) ≈ -E_HOMO Energy required to remove an electron
Electron Affinity (EA) ≈ -E_LUMO Energy released when an electron is added

Conformational Analysis of Spiro[2.4]heptane Ring Systems

The spiro[2.4]heptane framework consists of a cyclopropane ring and a cyclopentane (B165970) ring fused at a single carbon atom. This structure possesses unique conformational properties due to the rigidity of the three-membered ring and the flexibility of the five-membered ring. The cyclopentane portion can adopt various conformations, such as the envelope and twist forms, to minimize torsional and angle strain. biomedres.us The presence of the bulky aminomethyl group and the heteroatom in the five-membered ring of this compound will significantly influence the conformational preferences.

The total strain in a cycloalkane, known as ring strain, is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.org The spiro[2.4]heptane system is characterized by significant ring strain, primarily originating from the cyclopropane ring.

Angle Strain: The internal C-C-C bond angles of the cyclopropane ring are fixed at approximately 60°, a major deviation from the ideal sp³ angle of 109.5°. This severe angle strain makes the ring highly reactive. researchgate.net

Torsional Strain: The C-H bonds on adjacent carbons in the cyclopropane ring are eclipsed, contributing to torsional strain.

Steric Effects: The substituents on the five-membered oxolane ring introduce steric effects. The aminomethyl group (-CH₂NH₂) is sterically demanding and will preferentially occupy positions that minimize interactions with the rest of the molecule. In the cyclopentane ring's conformers, pseudo-axial and pseudo-equatorial positions exist, and the aminomethyl group would likely favor a pseudo-equatorial orientation to reduce steric hindrance. The presence of the oxygen atom also influences the ring's puckering and conformational stability. rsc.org

Computational studies are essential to map the potential energy surface of these conformers and determine their relative stabilities and the energy barriers for interconversion.

Investigation of Spiro-conjugation and Cross-hyperconjugation Interactions

The defining feature of this compound is its spiro center, where the cyclopropane and tetrahydrofuran (B95107) rings are joined at a single carbon atom. This arrangement creates a unique electronic environment.

Spiro-conjugation: This phenomenon involves the through-space interaction of π-orbitals or p-orbitals on atoms adjacent to the spiro center. In saturated systems like this, the interaction would be between the pseudo-π orbitals of the cyclopropane ring (Walsh orbitals) and the orbitals of the tetrahydrofuran ring. Computational studies would aim to quantify the extent of this interaction, which can influence the molecule's conformational preferences, stability, and reactivity.

Molecular Electrostatic Potential (MESP) and Quantum Theory of Atoms in Molecules (QTAIM) for Charge Density Distribution

Molecular Electrostatic Potential (MESP): An MESP analysis provides a visual and quantitative map of the charge distribution on the molecule's surface. It is used to predict how the molecule will interact with other chemical species. For this compound, MESP analysis would identify:

Negative Potential Regions: Concentrated around the oxygen and nitrogen atoms, indicating electron-rich areas that are susceptible to electrophilic attack and are likely sites for hydrogen bonding.

Positive Potential Regions: Located around the hydrogen atoms, particularly those of the amine group (NH2), indicating electron-deficient areas.

This analysis is crucial for understanding non-covalent interactions and predicting the molecule's behavior in a biological or chemical system.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. For this compound, QTAIM analysis would provide:

Bond Critical Points (BCPs): The presence of a BCP between two nuclei is a necessary condition for a chemical bond. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond (e.g., covalent vs. electrostatic).

Atomic Charges: Integration of the electron density within atomic basins defined by QTAIM yields chemically meaningful atomic charges.

These parameters provide a rigorous, quantitative description of the bonding and charge distribution within the molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming experimental results and interpreting spectra.

NMR Chemical Shifts: Theoretical calculations, typically using Density Functional Theory (DFT) methods like GIAO (Gauge-Independent Atomic Orbital), can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecule's geometry and electronic environment. Comparing calculated shifts to experimental data helps confirm the molecule's structure and conformation.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is essential for identifying the characteristic vibrational modes of the molecule. For this compound, this would help identify key stretching and bending frequencies, such as the N-H and C-O stretches, and the unique vibrations associated with the strained cyclopropane ring.

While detailed research findings and data tables for this compound are not available in the public domain, the application of these computational methods would provide profound insights into its structure, stability, and reactivity.

Reactivity and Reaction Mechanisms of 5 Oxaspiro 2.4 Heptan 1 Ylmethanamine

Reactivity of the Primary Amine Functionality

The primary amine group is a versatile functional group known for its nucleophilicity and basicity, which would be expected to be a primary site of reactivity in 5-Oxaspiro[2.4]heptan-1-ylmethanamine.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It is anticipated to readily participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it would be expected to react with alkyl halides in SN2 reactions to form secondary, tertiary, and eventually quaternary ammonium salts. Similarly, reactions with acyl halides or anhydrides would likely yield the corresponding amides.

Derivatization Reactions of the Amine Group

The primary amine can be derivatized through numerous established synthetic methodologies. These include, but are not limited to:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo a variety of transformations.

Reactions Involving the Oxaspiro[2.4]heptane Core

The strained three- and four-membered rings of the oxaspiro[2.4]heptane core are expected to be susceptible to ring-opening reactions, driven by the release of ring strain.

Ring-Opening Reactions of the Oxetane (B1205548) Moiety (as part of the spiro system)

The oxetane ring, a four-membered ether, is prone to cleavage under both acidic and nucleophilic conditions.

Acid-Catalyzed Ring Opening: In the presence of a protic or Lewis acid, the oxygen atom of the oxetane can be protonated or coordinated, activating the ring towards nucleophilic attack. The regioselectivity of this attack would depend on the nature of the nucleophile and the stability of the resulting carbocation-like transition state.

Nucleophilic Ring Opening: Strong nucleophiles can attack one of the electrophilic carbons of the oxetane ring, leading to its opening. The attack is generally favored at the less sterically hindered carbon atom.

Transformations of the Cyclopropane (B1198618) Ring System

The cyclopropane ring, with its significant ring strain, can also undergo a variety of transformations. These reactions often involve cleavage of one of the carbon-carbon bonds.

Hydrogenolysis: Catalytic hydrogenation can lead to the opening of the cyclopropane ring to form a more stable acyclic structure.

Electrophilic Addition: Reactions with electrophiles can induce ring opening to generate a carbocationic intermediate, which can then be trapped by a nucleophile.

Radical Reactions: The strained C-C bonds of the cyclopropane ring can be susceptible to cleavage by radical initiators.

Influence of the Spirocenter on Regio- and Stereoselectivity

The spirocyclic nature of the molecule, where the oxetane and cyclopropane rings share a common carbon atom, is expected to exert significant influence on the regio- and stereoselectivity of its reactions. The rigid, three-dimensional structure created by the spiro fusion can sterically hinder certain trajectories of attack for incoming reagents, favoring others. This can lead to a high degree of control over the formation of specific isomers in its reaction products. However, without experimental data, the precise nature and extent of this influence on the reactivity of this compound remain speculative.

Mechanistic Studies of Transformations Involving the Compound

Mechanistic studies are crucial for understanding and predicting the reactivity of this compound. The inherent ring strain of the oxetane moiety, estimated to be around 25 kcal/mol, is a primary driving force for many of its reactions. The presence of the aminomethyl group introduces a nucleophilic center that can participate in both intermolecular and intramolecular processes.

In the presence of a strong base, this compound can undergo several transformations. The nature of the base, solvent, and reaction temperature can significantly influence the reaction pathway and product distribution. While specific studies on this exact molecule are not extensively documented, analogies can be drawn from the behavior of other substituted oxetanes and spirocyclic systems.

One potential base-catalyzed reaction is the ring-opening of the oxetane. In this scenario, an external nucleophile, activated by the base, would attack one of the electrophilic carbon atoms of the oxetane ring. Due to steric hindrance from the spirocyclic system, the attack is more likely to occur at the less substituted carbon atom of the oxetane ring (C4).

Another possibility is a base-catalyzed rearrangement. For instance, in the presence of a very strong base, deprotonation of the carbon atom adjacent to the spirocyclic junction could potentially lead to a rearrangement, although such transformations are generally less common for oxetanes compared to epoxides.

A study on the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones to form 6-methylene-5-oxaspiro[2.4]heptanones highlights the feasibility of base-mediated reactions within the oxaspiro[2.4]heptane framework, proceeding in a regio- and stereoselective manner. nih.gov

Parameter Expected Influence on Base-Catalyzed Transformations
Base Strength Stronger bases are more likely to promote deprotonation and rearrangement pathways.
Nucleophile The nature of the nucleophile will determine the product of ring-opening reactions.
Solvent Polar aprotic solvents may favor SN2 type ring-opening reactions.
Temperature Higher temperatures can overcome activation barriers for rearrangement or elimination reactions.

The structure of this compound, with a nucleophilic amine and an electrophilic oxetane ring in proximity, suggests the potential for intramolecular cyclization. Such a reaction would involve the nitrogen atom of the aminomethyl group attacking one of the oxetane carbons.

Theoretical studies on the intramolecular cyclization of related systems, such as O-tosyl phytosphingosines, have shown that the stereochemistry of the starting material is crucial in determining the feasibility and outcome of the cyclization. rsc.org For this compound, the formation of a new ring system would be subject to thermodynamic and kinetic controls, with the stability of the resulting bicyclic or spirocyclic amine influencing the reaction pathway.

The cyclization could theoretically lead to the formation of a bicyclic system containing a nitrogen atom. The regioselectivity of the attack would likely favor the formation of a five or six-membered ring, as these are generally more stable.

Potential Intramolecular Cyclization Products Ring System Formed Notes
Attack at C4Bicyclic [3.2.1] systemFormation of a 5-membered ring containing nitrogen.
Attack at C2Bicyclic [2.2.2] systemFormation of a 6-membered ring containing nitrogen.

It is important to note that while plausible, these intramolecular cyclization pathways for this compound are hypothetical and would require experimental or computational verification.

Stereoselectivity is a critical aspect of the reactions of chiral molecules like this compound. The spirocyclic nature of the compound creates a rigid three-dimensional structure that can influence the approach of reagents, leading to the preferential formation of one stereoisomer over others.

In the context of stereoselective synthesis, related spirocyclic compounds have been synthesized with high enantioselectivity. For example, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane has been achieved through highly enantioselective hydrogenation, demonstrating that stereocontrol in the synthesis of spiro[2.4]heptane systems is achievable. acs.org Similarly, an enantioselective approach to 4-substituted proline scaffolds has been developed for the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. nih.gov

For reactions involving this compound, the stereochemical outcome will be dictated by the mechanism of the reaction.

SN2 Reactions: In a stereospecific SN2 ring-opening of the oxetane, the nucleophile would attack from the backside, leading to an inversion of configuration at the attacked carbon center.

Enzyme-Catalyzed Reactions: Biocatalytic transformations would be expected to proceed with high stereoselectivity, governed by the specific interactions within the enzyme's active site.

Directed Reactions: The aminomethyl group itself could act as a directing group, coordinating to a catalyst or reagent and delivering it to a specific face of the molecule.

The regioselective and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones further underscores the potential for high stereocontrol in reactions involving the oxaspiro[2.4]heptane scaffold. nih.gov

Reaction Type Expected Stereochemical Outcome Controlling Factors
Nucleophilic Ring-Opening (SN2)Inversion of configurationSteric approach control
Catalytic HydrogenationSyn-additionCatalyst and substrate interaction
EpoxidationFace-selective additionDirecting groups, steric hindrance

Academic Applications in Organic Synthesis and Materials Science Research

5-Oxaspiro[2.4]heptan-1-ylmethanamine as a Building Block in Complex Molecule Synthesis

The unique three-dimensional structure of this compound, characterized by a cyclopropane (B1198618) ring fused to a tetrahydrofuran (B95107) ring at a single carbon atom, makes it a valuable building block in synthetic organic chemistry. Its inherent rigidity and defined stereochemistry offer chemists precise control over molecular architecture.

The spirocyclic core of this compound imparts significant conformational rigidity to molecules that incorporate it. This is a highly desirable feature in medicinal chemistry and drug design, where restricting the flexibility of a molecule can lead to enhanced binding affinity and selectivity for biological targets. Proline analogues, for example, are sought after for creating conformational restrictions in peptide chains. mdpi.com The related 5-azaspiro[2.4]heptane scaffold is a key component in the synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C. mdpi.com The synthesis of this drug often involves the creation of enantiomerically pure spirocyclic structures. mdpi.com Similarly, the 5-oxaspiro[2.4]heptane framework, with its multiple stereocenters, can serve as a chiral scaffold for the synthesis of stereochemically defined complex molecules. Asymmetric hydrogenation techniques have been successfully employed to synthesize chiral (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate for quinolone antibacterial agents, achieving high enantioselectivity (up to 98.7% ee). nih.gov

Spirocyclic compounds are effective precursors for the synthesis of more complex polycyclic and fused ring systems. The strained cyclopropane ring within the 5-oxaspiro[2.4]heptane structure can undergo ring-opening reactions, providing a pathway to generate larger or more intricate molecular frameworks. Research has demonstrated the synthesis of indole-tethered 5-oxaspiro[2.4]hept-6-ene derivatives through cascade reactions, showcasing how the spiro core can be elaborated into fused heterocyclic systems. researchgate.net The development of one-pot reactions involving alkyne annulation has become a significant strategy for constructing complex polycyclic scaffolds found in natural products. nih.gov The inherent reactivity and defined geometry of spirocyclic starting materials like this compound make them suitable candidates for such complex transformations.

The primary amine group (-CH₂NH₂) of this compound is a versatile functional handle for its integration into a wide array of heterocyclic structures, which are foundational to many areas of medicinal chemistry. openmedicinalchemistryjournal.com This amine can readily participate in reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines, which can then be further cyclized. This reactivity allows for the incorporation of the rigid spirocyclic motif into larger heterocyclic systems like pyrimidines, pyrazoles, or other nitrogen-containing rings. smolecule.com The synthesis of various heterocyclic compounds is a cornerstone of drug discovery, with applications ranging from antibacterial to anticancer agents. openmedicinalchemistryjournal.com The ability to introduce the unique 5-oxaspiro[2.4]heptane moiety into these frameworks provides a pathway to novel chemical entities with distinct three-dimensional shapes.

Role in the Development of Advanced Materials

The spiro-architecture, defined by two rings linked by a single common atom, imparts unique properties that are highly advantageous in materials science. This structural motif is central to the design of high-performance organic materials for electronic and optical applications.

Spiro compounds have become a cornerstone in the development of organic optoelectronic devices due to their specific molecular and electronic structure. The central sp³-hybridized spiro-carbon atom forces the two halves of the molecule into a perpendicular arrangement. This rigid, three-dimensional structure provides several key benefits for materials used in devices like Organic Light-Emitting Diodes (OLEDs), solar cells, and field-effect transistors.

One of the primary advantages is the suppression of intermolecular interactions and crystallization (devitrification) in thin films, which improves the morphological stability and longevity of the device. This steric hindrance also prevents the formation of excimers (excited-state dimers), which can quench luminescence and reduce device efficiency. Furthermore, the spiro linkage generally increases the solubility of the compounds without negatively impacting the electronic properties of the individual chromophores.

A prominent example is Spiro-OMeTAD (2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene), which is a benchmark hole-transporting material (HTM) used in high-efficiency perovskite solar cells. researchgate.net In OLEDs, spiro-based materials are used as hosts for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters, where the orthogonal structure helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a key feature for efficient TADF. google.com

PropertyAdvantage in Optoelectronic DevicesUnderlying Structural Reason
High Glass Transition Temperature (Tg) Enhances thermal and morphological stability of thin films, preventing device degradation at operating temperatures.The rigid, bulky spiro-architecture restricts molecular motion.
Suppression of Crystallization Maintains amorphous (glassy) state, ensuring uniform film quality and long-term device stability.The non-planar, 3D structure disrupts regular molecular packing.
Prevention of Excimer Formation Improves photoluminescence efficiency and color purity by preventing aggregation-caused quenching.Steric hindrance from the orthogonal arrangement of molecular halves keeps chromophores separated.
Good Solubility Allows for solution-based processing, which can be more cost-effective than vacuum deposition.The non-planar shape reduces intermolecular forces compared to corresponding flat molecules.

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Spiro compounds, particularly spiropyrans and spirooxazines, are the most extensively studied families of organic photochromic materials.

The photochromic behavior of these molecules relies on the spiro-carbon atom. In the stable, colorless form (the "closed" form), the two heterocyclic moieties are orthogonal and electronically isolated. Upon irradiation with UV light, the C-O bond at the spiro center cleaves, allowing for rotation and isomerization to a planar, conjugated merocyanine (B1260669) form. This "open" form is intensely colored due to its extended π-conjugation system. The process is reversible, with the colored form reverting to the colorless spiro form upon exposure to visible light or heat.

This reversible color-changing property is exploited in a variety of applications, including:

Ophthalmic lenses: Photochromic lenses that darken in sunlight and lighten indoors.

Smart windows: Glazing that can control the amount of light and heat passing through.

Optical data storage: Using light to write and erase information.

Molecular switches: Controlling chemical or physical processes with light.

The performance of these materials, such as their coloration efficiency, fading rate, and fatigue resistance, can be finely tuned by modifying the chemical structure of the spiro compound.

Contribution to Polymer Chemistry and Advanced Material Synthesis

The oxaspirocyclic moiety within this compound presents intriguing possibilities for its use in polymer chemistry, particularly in the synthesis of advanced materials. Spirocyclic compounds, especially those containing heteroatoms like oxygen, can serve as monomers in ring-opening polymerization processes. For instance, oxaspiro monomers can undergo double ring-opening polymerization, a process that can lead to an expansion in volume. nih.gov This property is highly desirable in applications where polymerization shrinkage is a concern, such as in dental composites and high-performance adhesives. nih.gov

The primary amine group of this compound can act as a reactive site for initiating polymerization or for incorporation into polymer backbones, such as polyamides or polyimides. The rigid spirocyclic core would be expected to impart unique thermal and mechanical properties to the resulting polymers, including a higher glass transition temperature and enhanced modulus. In the realm of advanced materials, the incorporation of such three-dimensional structures can disrupt polymer chain packing, potentially leading to materials with increased free volume and tailored gas permeability properties. researchgate.net Theoretical studies on related spirocyclic imines suggest that the spiro-conjugation can influence charge mobility, hinting at potential applications in electron-transporting materials. nih.gov

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

PropertyExpected InfluenceRationale
Thermal Stability IncreasedThe rigid spirocyclic structure can enhance the thermal stability of the polymer backbone.
Mechanical Strength EnhancedThe three-dimensional and rigid nature of the spirocycle can lead to polymers with higher modulus and strength.
Solubility ModifiedThe introduction of the oxaspiro group can alter the solubility profile of the resulting polymer.
Adhesion Potentially ImprovedThe amine functionality can promote adhesion to various substrates.

Applications as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

Chiral amines are fundamental building blocks in asymmetric synthesis, serving as both chiral auxiliaries and organocatalysts. The structurally rigid and well-defined three-dimensional arrangement of substituents around the spirocyclic core of this compound makes its derivatives promising candidates for chiral ligands and organocatalysts. Chiral spiro ligands are considered "privileged" due to their chemical robustness, high conformational rigidity, and C2 symmetry, which are beneficial for achieving high enantioselectivity in metal-catalyzed reactions. researchgate.net

Derivatives of this compound could be employed in a variety of enantioselective transformations. For example, chiral primary amines and their derivatives are known to catalyze aldol (B89426) and Mannich reactions by forming chiral enamines or iminium ions. rsc.org The defined stereochemistry of the spirocyclic scaffold would create a specific chiral environment around the reactive center, enabling facial discrimination and leading to the preferential formation of one enantiomer.

In organocatalysis, spirocyclic amines have been successfully used in Michael additions, Diels-Alder reactions, and alpha-functionalizations of carbonyl compounds. researchgate.net The development of novel spiro-Josiphos ligands for iridium-catalyzed asymmetric hydrogenation of imines highlights the potential of spirocyclic structures in synthesizing chiral amines with high enantioselectivity. acs.orgnih.gov Similarly, derivatives of this compound could be developed into novel ligands for a range of transition metal-catalyzed asymmetric reactions. researchgate.net

Table 2: Potential Asymmetric Reactions Catalyzed by Derivatives of this compound

Reaction TypePotential Role of Spirocyclic Amine DerivativeExpected Outcome
Aldol Reaction Chiral organocatalyst (via enamine formation)Enantioselective synthesis of β-hydroxy carbonyl compounds.
Michael Addition Chiral organocatalyst (via iminium ion formation)Enantioselective formation of carbon-carbon bonds.
Asymmetric Hydrogenation Chiral ligand for transition metals (e.g., Iridium, Rhodium)Enantioselective reduction of prochiral olefins or ketones.
Diels-Alder Reaction Chiral Lewis acid catalyst (after modification)Enantioselective synthesis of cyclic compounds.

Modulation of Molecular Properties for Research Applications

The introduction of spirocyclic scaffolds into molecules is a recognized strategy in medicinal chemistry and materials science to fine-tune their physicochemical properties. bldpharm.combldpharm.com

Spirocycles are inherently rigid structures that restrict conformational flexibility. tandfonline.com The spiro[2.4]heptane framework, with its fused cyclopropane and five-membered ring, locks the molecule into a well-defined three-dimensional shape. nih.gov This conformational rigidity is advantageous in the design of bioactive molecules and catalysts, as it can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target protein or substrate. tandfonline.com The increased fraction of sp3-hybridized carbons in spirocyclic compounds contributes to their three-dimensionality, a desirable trait for exploring new chemical space in drug discovery. bldpharm.combldpharm.com

The incorporation of spirocyclic motifs can significantly impact the solubility and metabolic stability of a compound. Generally, increasing the sp3 character of a molecule can lead to improved aqueous solubility. tandfonline.com Research on oxa-spirocycles has demonstrated that the inclusion of an oxygen atom in the spirocyclic unit can dramatically improve water solubility and lower lipophilicity. rsc.org Therefore, this compound and its derivatives are expected to exhibit favorable solubility profiles.

Furthermore, spirocyclic structures are often more resistant to metabolic degradation. The quaternary spiro-carbon and adjacent atoms can be sterically hindered, shielding them from the action of metabolic enzymes such as cytochrome P450s. wordpress.com This can lead to improved metabolic stability and a longer in vivo half-life, which are crucial parameters in the development of therapeutic agents. bldpharm.comtandfonline.com The replacement of more common motifs like morpholine (B109124) with azaspirocycles has been shown to improve metabolic stability. bldpharm.com

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/TrendRationale
Molecular Weight 127.18 g/mol Calculated from the molecular formula C7H13NO.
logP (Lipophilicity) Lowered compared to carbocyclic analoguesThe presence of the oxygen and nitrogen atoms increases polarity.
Aqueous Solubility EnhancedThe oxaspirocyclic nature and amine group contribute to improved solubility. rsc.org
Metabolic Stability IncreasedThe rigid, sterically hindered spirocyclic core can prevent enzymatic degradation. bldpharm.comwordpress.com

Q & A

Q. What synthetic methodologies are most effective for producing high-purity 5-Oxaspiro[2.4]heptan-1-ylmethanamine?

High-purity synthesis typically employs ring-closing etherification followed by amine functionalization. Post-synthesis purification via recrystallization in ethanol/water mixtures (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation requires ≥98% by RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for structural characterization, and how should data be interpreted?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational. For NMR analysis, compare chemical shifts with analogous spirocyclic amines (δ 2.8–3.2 ppm for bridgehead protons). HRMS should achieve ≤2 ppm mass accuracy, with fragmentation patterns validated against computational predictions (e.g., Density Functional Theory) .

Q. What safety protocols must be prioritized when handling this compound?

Use fume hoods for synthesis steps involving volatile intermediates. Personal protective equipment (PPE) includes nitrile gloves, chemical goggles, and lab coats. Store at –20°C in airtight containers with desiccant. Acute toxicity (Category 4) mandates spill kits with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can adsorption studies on heterogeneous surfaces inform the reactivity profile of this compound in environmental interfaces?

Conduct quartz crystal microbalance (QCM) experiments to measure adsorption kinetics on silica or cellulose surfaces (modeling indoor dust). Correlate with computational models (e.g., molecular dynamics simulations) to predict partitioning coefficients. Compare oxidative degradation rates under UV/ozone exposure .

Q. What strategies resolve discrepancies in bioactivity data between enzyme inhibition assays and cell-based models?

Discrepancies may arise from differential membrane permeability or metabolite interference. Implement orthogonal assays:

  • Compare free vs. serum-bound compound concentrations via equilibrium dialysis.
  • Perform time-resolved LC-MS monitoring of cellular metabolites.
  • Validate target engagement using isothermal titration calorimetry .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during spirocyclic ring closure?

Screen Lewis acid catalysts (e.g., BF₃·Et₂O vs. ZnCl₂) in aprotic solvents (DCM vs. THF). Monitor reaction progression via in-situ IR spectroscopy for carbonyl intermediates. Use Design of Experiments (DoE) to model temperature and stoichiometry effects, prioritizing yield and enantiomeric excess .

Q. What advanced computational methods predict the compound’s behavior in biological systems?

Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to simulate binding to putative targets like GPCRs. Validate predictions using surface plasmon resonance (SPR) for binding kinetics. Cross-reference with toxicity predictions from QSAR models .

Methodological Considerations

  • Data Contradiction Analysis : When NMR and MS data conflict, verify sample purity via DSC (melting point consistency) and repeat analyses under deuterated solvent exchange conditions. For MS discrepancies, employ tandem MS/MS with collision-induced dissociation (CID) at 20–35 eV .
  • Experimental Design : For stability studies, use accelerated aging protocols (40°C/75% RH for 6 months) with LC-MS monitoring. Include control samples spiked with degradation markers (e.g., oxidized derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.